Lutein 5,6-epoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

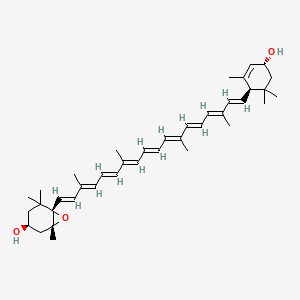

Lutein 5,6-epoxide is an epoxycarotenol derivative of lutein. It has a role as a plant metabolite. It derives from a lutein.

Lutein 5, 6-epoxide, also known as taraxanthin, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, lutein 5, 6-epoxide is considered to be an isoprenoid lipid molecule. Lutein 5, 6-epoxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lutein 5, 6-epoxide is primarily located in the membrane (predicted from logP) and cytoplasm. Lutein 5, 6-epoxide can be converted into lutein. Outside of the human body, lutein 5, 6-epoxide can be found in a number of food items such as swamp cabbage, dandelion, garden tomato (var. ), and rice. This makes lutein 5, 6-epoxide a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Biological Activities

1.1 Anti-inflammatory Effects

Lutein 5,6-epoxide has demonstrated significant anti-inflammatory properties. A study highlighted that this compound reduces the activation of primary sensory neurons and macrophages, which are crucial in inflammatory responses. Specifically, treatment with this compound resulted in decreased IL-1β release from macrophages and reduced neuron activation in response to inflammatory stimuli .

Table 1: Effects of this compound on Inflammatory Markers

| Concentration (µM) | Neuron Activation (%) | IL-1β Release (pg/mL) |

|---|---|---|

| Control | 26.1 | 100 |

| 3 | 11.14 | 80 |

| 10 | 3.1 | 50 |

| 100 | 4.8 | 20 |

Photoprotection

2.1 Role in Plant Physiology

This compound plays a critical role in the photoprotection of plants. It is involved in the xanthophyll cycle, where it can be converted to lutein under high light conditions to protect plants from photodamage . This conversion is essential for maintaining photosynthetic efficiency and preventing oxidative stress.

Case Study: Cuscuta reflexa

Research on the parasitic plant Cuscuta reflexa showed that it contains high levels of this compound, which undergoes light-dependent conversions that enhance its survival and adaptation to variable light conditions . The study demonstrated that both lutein and this compound serve as substrates for de-epoxidation processes that are vital for the plant's response to light.

Nutritional Applications

3.1 Functional Foods

The incorporation of this compound into functional food products is gaining interest due to its health benefits. As a potent antioxidant, it may help mitigate oxidative stress-related diseases . Its potential as a dietary supplement is being explored to enhance eye health and reduce the risk of age-related macular degeneration.

Table 2: Potential Health Benefits of this compound

| Health Benefit | Mechanism of Action |

|---|---|

| Antioxidant Activity | Scavenges free radicals |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines |

| Eye Health | Protects retinal cells from oxidative damage |

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis and Rearrangement

Lutein 5,6-epoxide undergoes acid-catalyzed hydrolysis, leading to the formation of trihydroxy derivatives. This reaction proceeds via ring-opening mechanisms that depend on the stereochemistry of the epoxide and reaction conditions:

Reaction Mechanism

-

Protonation : The epoxide oxygen is protonated, forming an oxonium intermediate.

-

Nucleophilic Attack : Water or hydroxide attacks the electrophilic carbon (C5 or C6), breaking the epoxide ring.

-

Configuration Outcomes :

Products

| Product | Structure | Conditions | Source |

|---|---|---|---|

| 3,5,6-Trihydroxy-β-end | (3S,5S,6R) or (3S,5R,6S) | H<sup>+</sup> (HCl) | |

| 6-Epikarpoxanthin | (3S,5R,6R) | Acidic silica gel |

This reaction is critical for diagnosing 5,6-epoxides via a hypsochromic shift (~20 nm per epoxide group) .

Enzymatic Interconversion in the Lutein-Epoxide Cycle

Lx participates in a metabolic cycle with lutein (L), mediated by violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZE) .

Key Features

-

Light Dependency : VDE activates under high light, converting Lx to L; ZE reverses this in low light.

-

Substrate Specificity : Not all plants exhibit this cycle, suggesting evolutionary divergence in enzyme affinity .

Functional Role

| Process | Enzyme | Role in Photoprotection |

|---|---|---|

| Epoxidation (L → Lx) | ZE | Energy dissipation in shade |

| De-epoxidation (Lx → L) | VDE | Quenching of excess excitation |

Comparative Analysis of Reaction Pathways

The table below contrasts acid-catalyzed and enzymatic pathways:

| Parameter | Acid-Catalyzed Hydrolysis | Enzymatic Cycle |

|---|---|---|

| Catalyst | H<sup>+</sup> | VDE/ZE |

| Stereoselectivity | Mixed (C6 inversion/retention) | Highly stereospecific |

| Primary Products | Trihydroxy derivatives | Lutein or Lx |

| Biological Role | Diagnostic/structural studies | Photoprotection and energy balance |

Structural Rearrangements in Non-Polar Media

Exposure to acidic silica gel during chromatography induces rearrangements, forming five-membered ring derivatives (e.g., cyclolycopene epoxides) . These products mirror reactivity observed in lutein epoxides, suggesting conserved mechanisms across carotenoids.

Propriétés

Numéro CAS |

28368-08-3 |

|---|---|

Formule moléculaire |

C40H56O3 |

Poids moléculaire |

584.9 g/mol |

Nom IUPAC |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-25,34-36,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35-,36-,39+,40-/m0/s1 |

Clé InChI |

DYUUPIKEWLHQGQ-FJOIUHRLSA-N |

SMILES |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O |

SMILES isomérique |

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O |

SMILES canonique |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O |

Key on ui other cas no. |

28368-08-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.